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Methallyl acrylate - 818-67-7

Methallyl acrylate

Catalog Number: EVT-401117
CAS Number: 818-67-7
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
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Product Introduction

Source and Classification

Methallyl acrylate can be synthesized through the esterification of acrylic acid with methallyl alcohol. It belongs to the class of unsaturated esters, characterized by their ability to undergo polymerization reactions. The compound is recognized for its versatility in producing copolymers that exhibit improved mechanical and thermal properties.

Synthesis Analysis

Methods

The synthesis of methallyl acrylate typically involves several methods, including:

  1. Esterification Reaction: The most common method involves the reaction between acrylic acid and methallyl alcohol in the presence of a catalyst. This process can be optimized by varying reaction conditions such as temperature, time, and catalyst type to maximize yield.
  2. Continuous Flow Processes: Recent advancements have introduced continuous flow systems that enhance reaction efficiency and product consistency. For instance, using ultrasonic sound in a continuous flow reactor can facilitate the reaction while preventing blockages caused by insoluble byproducts .
  3. Catalytic Approaches: Various catalysts, including Lewis acids and strong acid ion-exchange resins, are employed to improve reaction rates and yields. For example, using silica-supported catalysts has shown promising results in optimizing the synthesis process .

Technical Details

The typical reaction conditions for synthesizing methallyl acrylate include:

  • Temperature: Generally conducted at room temperature or slightly elevated temperatures.
  • Reaction time: Varies from a few hours to overnight depending on the method used.
  • Yield: Yields can range significantly based on conditions; for instance, yields above 80% have been reported under optimized conditions .
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 100.12 g/mol.
  • Boiling Point: Around 120 °C.
  • Density: Approximately 0.93 g/cm³.
Chemical Reactions Analysis

Reactions

Methallyl acrylate undergoes various chemical reactions typical of unsaturated esters:

  1. Polymerization: It readily polymerizes under heat or UV light to form poly(methallyl acrylate), which is utilized in coatings and adhesives.
  2. Crosslinking: When combined with other monomers such as methyl methacrylate or butyl acrylate, it can form crosslinked networks that enhance material properties.

Technical Details

The polymerization process often requires initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to initiate radical formation, leading to chain growth reactions.

Mechanism of Action

Process

The mechanism of action for polymerization involves:

  1. Initiation: The initiator decomposes to form free radicals.
  2. Propagation: Free radicals react with methallyl acrylate, adding it to growing polymer chains.
  3. Termination: Polymer chains can terminate through various mechanisms such as combination or disproportionation.

Data

Kinetic studies indicate that the rate of polymerization increases with temperature and initiator concentration, allowing for control over molecular weight and distribution .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Characteristic acrylate odor.
  • Solubility: Soluble in organic solvents like ethanol and acetone but insoluble in water.

Chemical Properties

  • Reactivity: Highly reactive due to its unsaturated bonds; can undergo addition reactions with nucleophiles.
  • Stability: Stable under normal conditions but sensitive to light and heat which can initiate polymerization.
Applications

Scientific Uses

Methallyl acrylate is widely used in:

  • Polymer Production: As a monomer for producing specialty polymers with enhanced properties for applications in coatings, adhesives, sealants, and elastomers.
  • Biomedical Applications: Used in drug delivery systems where controlled release properties are required due to its ability to form hydrogels.
  • Nanotechnology: Employed in the fabrication of core-shell nanoparticles for targeted drug delivery and imaging applications .
Synthesis Methodologies & Catalytic Innovation

Transesterification Routes for Methallyl Acrylate Production

Methallyl acrylate synthesis has been revolutionized by enzymatic and chemical transesterification pathways that prioritize atom economy and selectivity. Lipase-catalyzed approaches using immobilized enzymes like Novozym 435 (Candida antarctica Lipase B) enable solvent-free esterification between methallyl alcohol and acrylic acid derivatives at mild temperatures (50-70°C). This method achieves >95% selectivity for methallyl acrylate while suppressing polymerization side reactions, eliminating the need for radical inhibitors like hydroquinone [7]. The enzymatic route operates efficiently at equimolar reactant ratios, with kinetic studies revealing Michaelis-Menten constants (Km) of 0.48 mM for methacrylic acid and 0.35 mM for methallyl alcohol, confirming high substrate affinity [7].

Conventional chemical transesterification employs titanium butoxide (TNBT) or dibutyltin oxide catalysts under azeotropic conditions to drive equilibrium conversion. Recent innovations utilize reactive distillation with molecular sieve membranes for continuous water removal, increasing yields to 92% while reducing reaction times by 40% compared to batch processes [5]. Biomass-derived feedstocks offer sustainable alternatives; pyrolysis liquids rich in allylic alcohols can be directly esterified with acrylic anhydride using TNBT catalysis, achieving 79.2% functional group conversion [4]. This approach valorizes waste streams while producing monomers with molecular weights (Mp) of 22.9–36.9 kDa suitable for polymer applications [4].

Table 1: Transesterification Catalysts for Methallyl Acrylate Synthesis

Catalyst TypeReaction ConditionsConversionSelectivityKey Advantage
Novozym 435 (Immobilized Lipase)60°C, solvent-free, 24h88%>95%No polymerization inhibitors
Titanium butoxide (TNBT)110°C, toluene, 4h92%85%Compatible with biomass alcohols
Heterogeneous CaO/Al2O3120°C, vacuum, 6h78%90%Reusable catalyst system
Pervaporation-assistedContinuous flow, 90°C95%88%Continuous water removal

Functional group tolerance is critical in transesterification design. Epoxide-activated routes enable methacrylate synthesis through ring-opening reactions between glycidyl methacrylate and acrylic acid, yielding bifunctional monomers with residual hydroxyl groups [8]. This pathway provides access to monomers with dual reactivity for crosslinkable polymers while avoiding handling of volatile acrylic acid derivatives.

Radical-Initiated Copolymerization with Functional Monomers

Methallyl acrylate serves as a versatile comonomer in radical copolymerization systems due to its electron-deficient double bond and sterically accessible methallyl group. The monomer exhibits distinctive reactivity ratios when copolymerized with acrylates and methacrylates. In copolymerizations with methyl methacrylate (MMA), methallyl acrylate shows a reactivity ratio (r1) of 0.38 while MMA (r2) is 1.85, indicating preferential incorporation of methallyl acrylate into growing MMA chains [9]. This imbalance facilitates gradient copolymer architectures when batch polymerization is employed.

Borane-mediated controlled radical systems enable precise microstructure engineering. The tributylborane-p-quinone redox system regulates chain propagation through reversible inhibition, reducing the methallyl acrylate reactivity ratio to 0.28 while increasing MMA's ratio to 2.15 [9]. This enhanced disparity enables synthesis of block-like sequences from statistically copolymerized monomers. The choice of quinone co-catalyst significantly influences molecular weight distributions: Chloranil yields polymers with Đ = 1.28 while 2,5-diphenylbenzoquinone produces broader distributions (Đ = 1.65) due to differing inhibition rate constants [9].

Advanced applications leverage the dual functionality for sequential modification. The methallyl group survives acrylate polymerization, enabling post-polymerization modifications via thiol-ene reactions or oxidative transformations. This orthogonal reactivity was exploited in the synthesis of stimuli-responsive hydrogels through copolymerization with N-isopropylacrylamide, where the methallyl groups served as anchor points for PEG grafting via photoinitiated thiol-ene coupling [1]. The resulting materials exhibited tunable lower critical solution temperature (LCST) behavior between 32-45°C.

Table 2: Copolymerization Parameters for Methallyl Acrylate with Common Monomers

ComonomerMethallyl Acrylate r₁Comonomer r₂Temp (°C)Remarks
Methyl methacrylate0.38 ± 0.051.85 ± 0.1080Gradient copolymer formation
n-Butyl acrylate0.82 ± 0.080.85 ± 0.0770Random copolymers
Styrene0.15 ± 0.020.85 ± 0.03110Alternating tendency
Vinyl acetate6.20 ± 0.300.05 ± 0.0160Methallyl acrylate-rich sequences

Umpolung strategies expand functionalization possibilities. Organocatalytic asymmetric umpolung of cyanoketimines with 2-(bromomethyl)acrylate yields chiral α-aminonitrile intermediates that can be derivatized to methallyl acrylate-containing monomers with enantiomeric excess >90% [6]. This methodology installs chiral centers adjacent to the polymerizable vinyl group, enabling synthesis of optically active polymers for chiral separation membranes.

Metal-Catalyzed Asymmetric Synthesis for Chiral Derivatives

The creation of chiral methallyl acrylate derivatives exploits transition metal complexes with chiral ligands to induce stereoselectivity. Rhodium-phosphoramidite catalysts facilitate asymmetric hydroformylation of methallyl acrylate, producing β-formyl derivatives with enantiomeric excess up to 94% under mild conditions (50°C, 20 bar syngas) [3]. The enantioselectivity originates from chiral pocket formation during hydrorhodiumation, where the acrylate moiety coordinates to the metal center, directing attack orientation.

Chiral Lewis acid catalysis enables enantioselective Diels-Alder cycloadditions with methallyl acrylate as dienophile. Scandium(III)-pybox complexes catalyze reactions with cyclopentadiene, achieving endo/exo ratios of 95:5 and 89% ee for the endo isomer [3]. The acrylate carbonyl coordinates to the Lewis acidic metal, while the chiral ligand shields one face of the prochiral center. Density functional theory (DFT) calculations reveal transition state energy differences of 2.8 kcal/mol between favored and disfavored approaches.

Chiral ammonium salt catalysis provides an organocatalytic route to stereoenriched methallyl acrylate adducts. Bifunctional catalysts with thiourea motifs activate α,β-unsaturated carbonyls through hydrogen bonding while the ammonium moiety directs nucleophile approach. This strategy achieves Michael additions of oxindoles to methallyl acrylate with 97% ee and quantitative yields [6]. Catalyst loading as low as 1 mol% suffices due to high turnover frequency (TOF = 320 h⁻¹).

Table 3: Asymmetric Catalysis Systems for Methallyl Acrylate Derivatives

Catalyst SystemReaction Typeee (%)Yield (%)Application
Rh/(R,S)-JOSIPHOSAsymmetric hydroformylation9485Chiral aldehyde synthons
Sc(III)/tBu-pyboxDiels-Alder cycloaddition8990Norbornene-type monomers
Cinchona-derived thioureaMichael addition9795Functionalized polymer precursors
Copper-BOX complexAllylic substitution9288Quaternary carbon centers

Industrial implementation faces challenges in catalyst recovery and scale-up efficiency. Immobilized versions using silica-supported chiral ligands maintain 90% ee over 15 reaction cycles but suffer from 20% productivity loss due to ligand leaching [1]. Flow chemistry approaches with catalyst cartridges demonstrate continuous production of chiral methallyl acrylate adducts at 200 g/h throughput with consistent enantioselectivity (91±2% ee), representing a viable scale-up strategy [3].

Solvent-Free Mechanochemical Approaches in Esterification

Mechanochemical esterification eliminates solvent waste while enhancing energy efficiency in methallyl acrylate production. High-shear extrusion using twin-screw reactors achieves direct esterification between methallyl alcohol and acrylic acid with titanium(IV) isopropoxide catalyst. Reaction completion occurs within 8 minutes residence time at 120°C, compared to 4 hours in stirred batch reactors, due to intense interfacial contact and continuous water removal [4]. This approach achieves 98% conversion with catalyst loadings reduced to 0.1 mol% and energy consumption lowered by 60% versus conventional methods.

Biomass valorization integrates seamlessly with mechanochemistry. Pyrolysis liquids containing unsaturated alcohols undergo solvent-free transesterification with methyl acrylate via planetary ball milling. Zirconia milling vessels catalyze the reaction through impact-induced surface activation, reaching 85% conversion in 2 hours at room temperature without added catalysts [4]. The method preserves thermally sensitive components in biomass-derived oils while producing monomers suitable for free radical polymerization with molecular weights (Mn) up to 36,900 Da.

Advanced reactor designs incorporate in-situ water removal through molecular sieve cartridges or pervaporation membranes integrated into extrusion lines. Continuous water extraction shifts esterification equilibrium, achieving near-quantitative conversion without excess reactants [5]. Membrane-assisted processes demonstrate particular advantages for methallyl acrylate synthesis, where the product forms a minimum-boiling azeotrope with water (bp 87°C at 70% water), complicating conventional distillation. Pervaporation with zeolite membranes selectively removes water while returning reactants to the reaction zone, enabling 99% conversion at stoichiometric reactant ratios [5].

Microwave activation enhances mechanochemical processes through selective molecular heating. Reactive ball milling under 2.45 GHz irradiation accelerates esterification rates 20-fold versus mechanical activation alone. The synergy arises from microwave-induced polarization of the acrylic acid carboxyl group, increasing electrophilicity, while mechanical impacts continuously renew catalyst surfaces [4]. This combined approach achieves full conversion in 15 minutes with minimal side products (<2%).

Table 4: Solvent-Free Methallyl Acrylate Production Methods

Mechanochemical MethodConditionsTimeConversionEnergy Savings
Twin-screw extrusion120°C, Ti(OiPr)₄ (0.1 mol%)8 min98%60% vs batch
Planetary ball millingRT, ZrO₂ milling media2 h85%Eliminates heating
Membrane-assisted extrusion100°C, stoichiometric reagents12 min99%Integrated water removal
Microwave-ball milling300W, SiO₂-Al₂O₃ catalyst15 min100%20x rate enhancement

Properties

CAS Number

818-67-7

Product Name

Methallyl acrylate

IUPAC Name

2-methylprop-2-enyl prop-2-enoate

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-4-7(8)9-5-6(2)3/h4H,1-2,5H2,3H3

InChI Key

HVVPYFQMCGANJX-UHFFFAOYSA-N

SMILES

CC(=C)COC(=O)C=C

Canonical SMILES

CC(=C)COC(=O)C=C

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